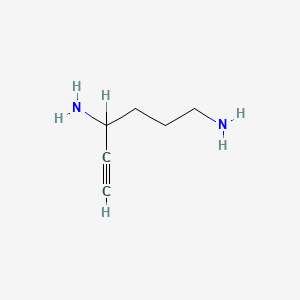

5-Hexyne-1,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69355-11-9 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hex-5-yne-1,4-diamine |

InChI |

InChI=1S/C6H12N2/c1-2-6(8)4-3-5-7/h1,6H,3-5,7-8H2 |

InChI Key |

UCVFVKMHFQZVNZ-UHFFFAOYSA-N |

SMILES |

C#CC(CCCN)N |

Canonical SMILES |

C#CC(CCCN)N |

Synonyms |

5-hexyne-1,4-diamine RMI 71696 RMI-71696 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Hexyne 1,4 Diamine

Established and Emerging Synthetic Routes to 5-Hexyne-1,4-diamine

The construction of the this compound scaffold requires strategic planning for the formation of the alkyne moiety and the stereoselective introduction of two amine functionalities.

The terminal alkyne group is a critical feature of the target molecule. Its synthesis can be approached through several established organic chemistry methodologies.

One of the most fundamental methods for creating a carbon-carbon triple bond is through double elimination reactions from a suitably substituted alkane. libretexts.org This typically involves the dehydrohalogenation of a vicinal or geminal dihalide using a strong base. libretexts.org For a precursor to the 5-hexyne backbone, this could involve a dihalohexane derivative treated with a potent base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to prevent rearrangement of the resulting terminal alkyne. libretexts.org

Another powerful and widely used strategy is the nucleophilic substitution reaction involving an acetylide anion. libretexts.org Terminal alkynes are weakly acidic and can be deprotonated by a strong base (e.g., NaH, NaNH₂) to form a nucleophilic acetylide. libretexts.orgalfa-chemistry.com This nucleophile can then react with a suitable electrophile, such as an alkyl halide, in an SN2 reaction to form a new, elongated alkyne. For instance, the synthesis could start with a protected propargylamine (B41283) derivative which is deprotonated and then reacted with a protected amino-epoxide or a related three-carbon electrophile to construct the full carbon skeleton.

The table below summarizes key strategies for forming the terminal alkyne moiety.

| Synthesis Strategy | Description | Typical Reagents | Ref. |

| Double Dehydrohalogenation | Two sequential E2 eliminations from a vicinal or geminal dihalide to form a π-bond, then a second π-bond. | Strong bases such as NaNH₂, alkoxides (e.g., KOt-Bu) at high temperatures. | libretexts.orglibretexts.org |

| Alkylation of Acetylides | An SN2 reaction where a nucleophilic acetylide anion attacks an alkyl halide or other electrophile to form a new C-C bond. | Strong base (NaNH₂, n-BuLi) followed by an alkyl halide (R-X). | libretexts.orgyoutube.com |

| Functionalization of Alkenes | Halogenation of an alkene to form a dihalide, followed by double dehydrohalogenation to yield the alkyne. | Br₂ or Cl₂ followed by a strong base like NaNH₂. | libretexts.org |

The introduction of the 1,4-diamine functionality can be accomplished through various synthetic methods, with control of stereochemistry at the C-4 position being a key challenge for asymmetric syntheses.

A common approach for introducing amine groups is through the reduction of other nitrogen-containing functional groups. For example, a synthetic precursor containing ketone and nitrile functionalities could undergo simultaneous reductive amination and nitrile reduction. The hydrogenation of nitriles is a well-established industrial process for producing primary amines. rsc.org Alternatively, a strategy involving the nucleophilic opening of an epoxide with an amine or an azide (B81097) followed by reduction can establish the 1,4-amino alcohol relationship, which can then be converted to the diamine. The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, followed by hydrazinolysis, is a classic method for forming primary amines and could be adapted for this purpose. researchgate.net

Reductive amination is a highly versatile method for forming C-N bonds. rsc.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For this compound, a precursor molecule containing a ketone at C-4 and an aldehyde or protected amine at C-1 could be subjected to reductive amination conditions to install the necessary amine groups.

Several established methods for amine synthesis are outlined in the following table.

| Method | Description | Common Reagents | Ref. |

| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form a new amine. | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst (e.g., Pd/C). | rsc.orgacs.org |

| Reduction of Nitriles | Conversion of a nitrile group (-C≡N) to a primary amine (-CH₂NH₂) via hydrogenation. | H₂ with catalysts like Raney Nickel or Cobalt; LiAlH₄. | rsc.org |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halide, tosylate) with an amine or an azide (followed by reduction). | Ammonia, primary/secondary amines, NaN₃ followed by H₂/Pd or LiAlH₄. | google.com |

| Gabriel Synthesis | A two-step method to form a primary amine from an alkyl halide using potassium phthalimide, followed by cleavage. | Potassium phthalimide, then hydrazine (B178648) (H₂NNH₂). | researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient route to complex molecules. researchgate.netbeilstein-journals.org For the synthesis of propargylamines and related structures, the Aldehyde-Alkyne-Amine (A³) coupling is a prominent MCR. researchgate.netnih.gov

The A³ coupling reaction typically involves an aldehyde, a terminal alkyne, and an amine, catalyzed by a metal salt (often copper or gold), to generate a propargylamine. nih.govacs.org A hypothetical MCR approach to a this compound derivative could involve a suitably functionalized aldehyde (e.g., one containing a protected amine), an amine, and a terminal alkyne. This would construct a significant portion of the molecule in a single, atom-economical step. Such strategies are highly valued in library synthesis for medicinal chemistry due to their efficiency and ability to generate molecular diversity. nih.govnih.gov

While a direct three-component reaction to form this compound itself is not prominently described, the principles of MCRs can be applied to create complex precursors. For example, an MCR could be used to synthesize a highly functionalized intermediate which is then converted to the target diamine in a few subsequent steps.

Derivatization and Functionalization of this compound

The dual functionality of this compound allows for a wide range of chemical transformations at either the terminal alkyne or the amine groups, making it a valuable linker and scaffold.

The terminal alkyne is an exceptionally useful functional group, most notably for its participation in "click chemistry." nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting a terminal alkyne with an azide. organic-chemistry.org This reaction is highly efficient, regiospecific, and tolerant of a wide array of functional groups, making it ideal for bioconjugation and materials science applications. nih.gov this compound can thus act as a precursor, where the alkyne serves as a handle for conjugation to molecules bearing an azide group.

In addition to the CuAAC reaction, ruthenium catalysts can be employed in the Azide-Alkyne Cycloaddition (RuAAC), which uniquely yields the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.org This provides an alternative and complementary method for creating structurally distinct triazole linkages.

Beyond cycloadditions, the terminal alkyne can undergo other transformations, such as Glaser or Hay coupling, which are copper-catalyzed reactions that lead to the dimerization of terminal alkynes to form 1,3-diynes. nih.gov This can sometimes be an unwanted side reaction during CuAAC if conditions are not optimized. nih.gov

The primary and secondary amine groups in this compound are nucleophilic and can undergo a variety of common transformations.

Amidation: The amine groups can react with carboxylic acids or their activated derivatives (such as acid chlorides, anhydrides, or esters) to form stable amide bonds. chempedia.info Direct amidation from carboxylic acids can be achieved using coupling agents or through catalytic methods that proceed via dehydrogenation. researchgate.net This reaction is fundamental in peptide synthesis and for linking the diamine to other molecules or surfaces.

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atoms, converting primary amines to secondary or tertiary amines. rsc.org This can be achieved through reaction with alkyl halides, though this method can sometimes lead to over-alkylation. organic-chemistry.org A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent to yield a mono-alkylated product. acs.orgrsc.org

The following table details common derivatization reactions for the amine functionalities.

| Reaction Type | Description | Typical Reagents | Product Functional Group | Ref. |

| N-Amidation | Formation of an amide bond by reacting the amine with a carboxylic acid derivative. | Carboxylic acid + coupling agent (e.g., DCC, HATU), Acid chloride, Anhydride. | Amide | chempedia.inforesearchgate.net |

| N-Alkylation | Introduction of an alkyl group onto the nitrogen atom. | Alkyl halide (e.g., R-I, R-Br), Sulfate esters. | Secondary/Tertiary Amine | rsc.orgorganic-chemistry.org |

| Reductive Amination | Reaction with an aldehyde or ketone followed by reduction to form a C-N bond. | Aldehyde/Ketone + reducing agent (e.g., NaBH(OAc)₃). | Secondary/Tertiary Amine | acs.orgrsc.org |

| N-Sulfonylation | Reaction with a sulfonyl chloride to form a sulfonamide. | Sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base. | Sulfonamide | - |

| Urea/Thiourea Formation | Reaction with an isocyanate or isothiocyanate. | Isocyanate (R-NCO), Isothiocyanate (R-NCS). | Urea/Thiourea | - |

Selective Mono- and Di-functionalization Strategies of the Diamine System

The presence of two primary amine groups in this compound presents a common challenge in organic synthesis: achieving selective functionalization. Controlling the reaction to modify only one amine (mono-functionalization) versus both (di-functionalization) is crucial for its use as a versatile building block. Several strategies are commonly employed for the selective N-functionalization of symmetrical diamines.

One of the most prevalent methods involves the use of a protecting group. By carefully controlling the stoichiometry of the protecting agent, it is often possible to favor the formation of the mono-protected diamine. The remaining free amine can then be subjected to a variety of chemical transformations. Subsequent removal of the protecting group reveals the second amine for further reactions if desired. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Another approach to achieve mono-functionalization is through statistical control by using a large excess of the diamine relative to the electrophile. This increases the probability that the electrophile will react with an unfunctionalized diamine molecule rather than the mono-functionalized product. However, this method can be inefficient in terms of atom economy and often requires challenging separations of the desired mono-adduct from the unreacted diamine and the di-substituted byproduct.

The table below summarizes general strategies that could be hypothetically applied for the selective functionalization of this compound.

| Strategy | Description | Potential Outcome for this compound |

| Stoichiometric Control of Protecting Agent | The controlled addition of approximately one equivalent of a protecting group reagent (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc protection) to the diamine. | Formation of a mixture favoring N-Boc-5-hexyne-1,4-diamine, allowing for subsequent reaction at the unprotected amine. |

| Use of a Large Excess of Diamine | Reacting the diamine with a sub-stoichiometric amount of an electrophile to statistically favor mono-substitution. | Mono-alkylation or mono-acylation, though requiring separation from large amounts of starting material and some di-substituted product. |

| Solid-Phase Synthesis | Immobilizing the diamine on a solid support through one of the amine groups, allowing for selective reaction on the free amine. | A clean method for mono-functionalization, where the product is cleaved from the resin after the desired transformation. |

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing two nucleophilic amine centers and a reactive terminal alkyne, makes it a potentially valuable building block for the synthesis of complex molecular architectures, particularly heterocycles. Intramolecular cyclization reactions are a powerful tool in organic synthesis for constructing ring systems.

For this compound, or its derivatives, the amine and alkyne functionalities are suitably positioned to potentially undergo intramolecular cyclization to form nitrogen-containing heterocyclic rings. For instance, after N-functionalization, the remaining amine or a derivative thereof could act as a nucleophile, attacking the alkyne group in an intramolecular fashion. Such reactions are often promoted by transition metal catalysts (e.g., palladium, gold, or copper) and can lead to the formation of various ring sizes depending on the reaction conditions and the nature of the substituents.

Furthermore, the two amine groups allow for the use of this compound in polymerization reactions. Condensation with dicarboxylic acids or their derivatives would lead to the formation of polyamides, where the alkyne group is incorporated into the polymer backbone, offering a site for further post-polymerization modification.

The table below outlines hypothetical applications of this compound in constructing complex molecules.

| Molecular Architecture | Synthetic Approach | Hypothetical Product |

| Nitrogen Heterocycles | Transition metal-catalyzed intramolecular hydroamination or cyclization of a suitably N-derivatized this compound. | Formation of substituted piperidines or other nitrogen-containing rings. |

| Macrocycles | High-dilution condensation of a di-functionalized this compound derivative with a complementary di-functionalized linker molecule. | Synthesis of macrocyclic structures containing both amine and alkyne functionalities. |

| Functional Polymers | Polycondensation of this compound with diacyl chlorides or dicarboxylic acids. | Polyamides with pendant or in-chain alkyne groups, suitable for cross-linking or further functionalization via "click" chemistry. |

Green Chemistry Approaches and Sustainable Synthesis for this compound

While specific "green" synthetic routes for this compound are not documented, the principles of green chemistry provide a framework for designing more sustainable methods for the synthesis of diamines in general. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One of the key areas of green chemistry in amine synthesis is the use of catalytic methods. For instance, the synthesis of diamines often involves the reduction of dinitriles or other nitrogen-containing functional groups. The use of catalytic hydrogenation with molecular hydrogen is a greener alternative to stoichiometric reducing agents like lithium aluminum hydride, as the only byproduct is water.

Another green approach is the use of bio-catalysis and renewable feedstocks. While highly speculative for a compound like this compound, future research could explore enzymatic pathways or the use of precursors derived from biomass to construct the carbon skeleton. The biosynthesis of various diamines is an active area of research and could provide sustainable alternatives to traditional chemical synthesis in the future. nih.gov

The use of safer solvents is another cornerstone of green chemistry. Ideally, reactions would be conducted in water, supercritical fluids, or solvent-free conditions to minimize the environmental impact of volatile organic compounds.

The following table summarizes green chemistry principles that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application to Diamine Synthesis | Potential Impact |

| Catalysis | Employing heterogeneous or homogeneous catalysts for hydrogenation or amination steps, replacing stoichiometric reagents. | Higher atom economy, reduced waste, and often milder reaction conditions. |

| Renewable Feedstocks | Investigating biosynthetic pathways or using platform chemicals derived from biomass to construct the molecule. | Reduced reliance on fossil fuels and a more sustainable chemical industry. nih.gov |

| Safer Solvents | Utilizing water, ethanol, or performing reactions under solvent-free conditions. | Reduced environmental pollution and improved worker safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimization of waste and more efficient use of resources. |

Reaction Mechanisms and Reactivity Profiles of 5 Hexyne 1,4 Diamine

Mechanistic Investigations of Reactions Involving the Alkyne Triple Bond

The terminal alkyne group in 5-Hexyne-1,4-diamine is characterized by the presence of two π-bonds and a weakly acidic terminal proton, making it susceptible to a variety of transformations.

Addition Reactions to the Alkyne

Like other alkynes, the triple bond of this compound can undergo addition reactions where the π-bonds are broken to form new single bonds. These reactions can be initiated by either electrophiles or nucleophiles.

Electrophilic Addition : The reaction of alkynes with electrophiles, such as hydrogen halides (H-X) or halogens (X₂), proceeds via the formation of a vinyl cation intermediate. The addition of one equivalent of H-X to the terminal alkyne would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon. A second addition would result in a geminal dihalide. Similarly, halogenation with one equivalent of X₂ yields a dihaloalkene, and a second equivalent produces a tetrahaloalkane. Hydration of the terminal alkyne, typically catalyzed by a mercuric salt (Hg²⁺), results in an enol intermediate that rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.org

Nucleophilic Addition : While simple alkynes are not highly reactive towards nucleophiles, they can undergo nucleophilic addition if the alkyne is "activated" by an adjacent electron-withdrawing group. acs.org For this compound, a more relevant reaction is the deprotonation of the terminal alkyne by a strong base (e.g., NaNH₂) to form a sodium acetylide. libretexts.org This acetylide anion is a potent carbon-centered nucleophile that can participate in substitution reactions with electrophiles like alkyl halides.

Cyclization and Annulation Pathways Involving the Alkyne

The presence of both amine and alkyne functionalities within the same molecule allows for intramolecular cyclization reactions, providing an efficient route to nitrogen-containing heterocycles. mdpi.com These reactions are often catalyzed by transition metals.

The general mechanism for such a cyclization, known as hydroamination, involves the coordination of the alkyne to a metal catalyst, which activates it for nucleophilic attack. The intramolecular attack by one of the amine's lone pairs on the activated alkyne forms a new carbon-nitrogen bond, leading to a cyclic intermediate. Subsequent protonolysis or reductive elimination releases the heterocyclic product and regenerates the catalyst. acs.orgacs.org Depending on the reaction conditions and the catalyst used, five- or six-membered rings can be formed. For this compound, attack by the nitrogen at the C-4 position onto the alkyne could potentially lead to derivatives of pyrrolidine (B122466) or piperidine (B6355638). oup.comresearchgate.netfrontiersin.org Gold-catalyzed cyclization of similar 1-amino-3-alkyn-2-ols has been shown to be a powerful method for synthesizing substituted pyrroles. acs.org

| Catalyst System | Aminoalkyne Type | Product | Key Features |

|---|---|---|---|

| PdMo₃S₄ Cubane Clusters | γ- and δ-aminoalkynes | Cyclic Imines (e.g., 2-Benzyl-1-pyrroline) | High catalytic activity under mild conditions. oup.com |

| Organolanthanide Complexes | Primary and secondary aminoalkynes | Cyclic Imines/Enamines | Turnover-limiting step is intramolecular alkyne insertion into the Ln-N bond. acs.org |

| (Ph₃P)AuCl / AgNTf₂ | 1-Amino-3-alkyn-2-ols | Substituted Pyrroles | Extremely low catalyst loadings (0.05–0.5 mol%) and rapid reaction at room temperature. acs.org |

| PtI₂ | γ-aminoalkynes | Functionalized Cyclohexadiene-b-pyrrolidines | Formal three-component cascade cycloaddition with electron-deficient alkynes. mdpi.com |

Reactivity of the Primary Amine Functional Groups

The two primary amine groups in this compound are nucleophilic centers due to the lone pair of electrons on each nitrogen atom. chemguide.co.uklibretexts.org This allows them to react with a wide range of electrophiles.

Nucleophilic Reactivity of the Amine Centers

The nucleophilicity of amines allows them to participate in fundamental bond-forming reactions such as alkylation and acylation.

Alkylation : Primary amines react with alkyl halides in a nucleophilic substitution reaction (SN2) to form secondary amines. However, the secondary amine product is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine, which can in turn be alkylated to form a quaternary ammonium (B1175870) salt. chemguide.co.uk This often results in a complex mixture of products, making direct alkylation a challenging method for selective synthesis. chemguide.co.uklibretexts.org

Acylation : A more controlled reaction is the acylation of amines with acyl chlorides or acid anhydrides. The amine's lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide. This reaction is generally very efficient and stops after the formation of the amide, as the resulting amide nitrogen is significantly less nucleophilic than the starting amine. chemguide.co.ukyoutube.com With a diamine like this compound, acylation can occur at one or both amine groups, depending on the stoichiometry of the acylating agent.

| Reaction Type | Electrophile | Product | Mechanism Notes |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salt | SN2 reaction; prone to over-alkylation due to increasing nucleophilicity of products. chemguide.co.uk |

| Acylation | Acyl Chloride (RCOCl) | Amide (RCONHR') | Nucleophilic acyl substitution; product is a stable amide, preventing further reaction. chemguide.co.ukyoutube.com |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide (RCONHR') | Slower than with acyl chlorides but effective; produces a carboxylate salt as a byproduct. libretexts.org |

Condensation Reactions and Schiff Base Formation

Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. iosrjournals.org The mechanism involves two key steps:

Nucleophilic Addition : The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. iosrjournals.org

Dehydration : The carbinolamine is unstable and eliminates a molecule of water, typically under acid catalysis, to form the C=N double bond of the imine. iosrjournals.orgnih.gov

As this compound possesses two primary amine groups, it can react with two equivalents of an aldehyde or ketone to form a di-imine product. The stability of the resulting Schiff base can vary; those formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes, which can be prone to polymerization. researchgate.net

| Diamine | Carbonyl Compound | Conditions | Product Type |

|---|---|---|---|

| Ethylenediamine (B42938) | Salicylaldehyde | Reflux in dry media | Di-imine Schiff Base |

| 1,3-Diaminopropane | 3,4-Di-tert-butyl-2-hydroxybenzaldehyde | P₂O₅/SiO₂ catalyst, solvent-free | Di-imine Schiff Base jocpr.com |

| 4,4'-Diaminoazobenzene | 2-Hydroxy-1-naphthaldehyde | Ethanol, reflux | Di-imine Schiff Base ajrconline.org |

Intramolecular Interactions and Their Influence on Reactivity

While direct experimental studies on the intramolecular interactions of this compound are not extensively documented in peer-reviewed literature, its structural features—a flexible four-carbon chain separating two primary amine groups and an internal alkyne—suggest the presence of significant intramolecular forces that can dictate its conformational preferences and, consequently, its chemical reactivity.

The primary intramolecular interaction expected within this compound is hydrogen bonding between the two amine groups. Spectroscopic studies on various aliphatic diamines have shown that intramolecular N-H···N hydrogen bonds are prevalent when the amino groups are separated by two or three methylene (B1212753) units, as seen in ethylenediamine and 1,3-diaminopropane. cdnsciencepub.comcdnsciencepub.com This interaction strength diminishes sharply as the chain length increases beyond three carbons. cdnsciencepub.com Given the four-carbon spacer in this compound, the formation of an intramolecular hydrogen bond is plausible and would lead to a pseudo-cyclic or folded conformation.

This conformational preference can significantly influence the reactivity of the diamine. By bringing the two amino groups into proximity, intramolecular hydrogen bonding can pre-organize the molecule for reactions that require the participation of both functional groups. For instance, in reactions leading to the formation of cyclic products, such a pre-organization can lower the entropic barrier to cyclization.

Furthermore, the nucleophilicity of the amine groups can be modulated by these intramolecular interactions. The formation of a hydrogen bond will decrease the electron density on the hydrogen-donating nitrogen atom while potentially increasing the nucleophilicity of the hydrogen-accepting nitrogen. Computational studies on other diamines have indicated that intramolecular hydrogen bonding can influence their reactivity in nucleophilic substitution reactions. researchgate.net

In the context of its reactivity with the internal alkyne, the spatial arrangement of the amine groups relative to the triple bond is crucial. A folded conformation induced by intramolecular hydrogen bonding could facilitate an intramolecular nucleophilic attack of one of the amine groups on the alkyne, initiating cyclization reactions. The protonated form of the diamine is also likely to be stabilized by intramolecular hydrogen bonds, which can affect its behavior in acid-catalyzed reactions. researchgate.netnih.gov

Solvent Effects and Reaction Catalysis on this compound Transformations

The transformations of this compound, particularly intramolecular reactions such as cyclization, are expected to be significantly influenced by the choice of solvent and the presence of catalysts. The interplay of these factors can control reaction rates, selectivity, and the nature of the products formed.

Solvent Effects:

The polarity of the solvent can have a profound impact on the reaction pathways of this compound. In polar protic solvents, the amine groups can engage in intermolecular hydrogen bonding with the solvent molecules. This can disrupt the intramolecular hydrogen bonds discussed in the previous section, favoring a more extended conformation of the diamine. Conversely, in aprotic solvents, intramolecular hydrogen bonding is more likely to be preserved, potentially enhancing the rate of intramolecular reactions.

For reactions involving charged intermediates or transition states, polar solvents can offer stabilization through solvation, thereby accelerating the reaction. For example, in a potential intramolecular hydroamination reaction, the development of partial charges in the transition state would be stabilized by a polar solvent environment. The dielectric constant of the solvent can also influence the stability and reactivity of metal-amine complexes in catalyzed reactions. researchgate.net Some diamines have been explored as switchable-hydrophilicity solvents, where their protonation in the presence of CO2 leads to a significant change in their partitioning between aqueous and organic phases, a principle that could be relevant in biphasic reaction systems involving this compound. researchgate.netnih.gov

Reaction Catalysis:

The most probable and synthetically valuable transformation of this compound is its intramolecular cyclization to form nitrogen-containing heterocyclic compounds. This type of reaction, specifically the intramolecular hydroamination of an alkyne, is often facilitated by transition metal catalysts. Various catalysts have been shown to be effective for the hydroamination of aminoalkynes, and by analogy, they are expected to catalyze the cyclization of this compound.

Potential catalysts include complexes of copper, rhodium, palladium, and zinc. rsc.org The catalytic cycle for such a transformation would likely involve the coordination of the alkyne and one of the amine groups to the metal center, followed by a nucleophilic attack of the amine on the activated alkyne. This would lead to the formation of a five- or six-membered ring containing an exocyclic double bond, which could subsequently isomerize to a more stable endocyclic double bond, yielding substituted pyrrolidine or piperidine derivatives.

The choice of catalyst and ligands can influence the regioselectivity and efficiency of the cyclization. For instance, the steric and electronic properties of the ligands attached to the metal center can dictate which amino group attacks which carbon of the alkyne.

While specific data for this compound is not available, the following table provides a representative overview of catalysts and conditions used for the intramolecular hydroamination of analogous aminoalkynes, which can be extrapolated to predict the behavior of this compound.

| Catalyst | Solvent | Temperature (°C) | Typical Product Type | Reference Analogy |

|---|---|---|---|---|

| Cu(I) complexes | Toluene | 80-110 | Exocyclic vinyl ethers/imines | Analogy to hydroalkoxylation and hydroamination of alkynyl alcohols and amines. |

| Rh(I) complexes | DCE | 60-80 | Endocyclic enamines | Based on rhodium-catalyzed intramolecular hydroamination. |

| Pd(II) complexes | DMF | 100 | Mixture of endo- and exo-cyclization products | Extrapolated from palladium-catalyzed cyclization of aminoalkynes. |

| Zn(II) salts | Acetonitrile | Reflux | Iminopyridines (if further reactions occur) | Based on zinc-catalyzed cyclization of carbodiimides and alkynes. rsc.org |

Stereochemical Aspects in 5 Hexyne 1,4 Diamine Chemistry

Chiral Resolution and Enantioselective Synthesis

There is no specific information available in the reviewed literature regarding the chiral resolution of racemic 5-Hexyne-1,4-diamine or the enantioselective synthesis of its specific stereoisomers. General methods for the resolution of chiral amines often involve the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation and subsequent removal of the resolving agent. Similarly, enantioselective syntheses of chiral amines can be achieved through various methods, including asymmetric hydrogenation of imines or the use of chiral auxiliaries. However, the application of these techniques to this compound has not been documented.

Diastereoselective Transformations Involving this compound

No studies detailing diastereoselective transformations involving this compound were identified. Such transformations would involve reactions that create a new stereocenter in the molecule, with a preference for the formation of one diastereomer over another. The stereochemical outcome of these reactions would be influenced by the existing chiral center at C4.

Conformational Analysis of this compound and Its Derivatives

A detailed conformational analysis of this compound and its derivatives is not present in the available literature. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve analyzing the rotational barriers around the C-C and C-N single bonds and determining the most stable conformations.

Retention and Inversion of Configuration in Key Reactions

There is a lack of published research on reactions involving the chiral center of this compound that would allow for an analysis of the retention or inversion of its configuration. Such studies are fundamental to understanding reaction mechanisms and controlling the stereochemical outcome of chemical transformations.

Theoretical and Computational Chemistry Studies of 5 Hexyne 1,4 Diamine

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 5-Hexyne-1,4-diamine at the atomic level. These methods allow for a detailed description of the electron distribution and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's excitability and its ability to engage in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the amine groups, which are the most electron-rich centers. The LUMO, on the other hand, is likely to be associated with the antibonding π* orbitals of the alkyne's carbon-carbon triple bond. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on similar small organic molecules can provide an estimate of these energy values. nih.govyoutube.com

Interactive Data Table: Representative FMO Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the nitrogen lone pairs of the amine groups. |

| LUMO | 1.5 | Primarily composed of the π* antibonding orbitals of the alkyne group. |

| HOMO-LUMO Gap | 10.0 | Indicates moderate chemical reactivity and stability. |

Note: These values are illustrative and based on typical DFT calculations for molecules with similar functional groups.

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs that align with Lewis structures. uni-muenchen.dewikipedia.orgnih.gov This method allows for the quantification of electron delocalization, hyperconjugative interactions, and the nature of donor-acceptor interactions within the molecule. researchgate.net

Interactive Data Table: Illustrative NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| N (lone pair) | σ(C-H) | 1.5 | Hyperconjugation |

| N (lone pair) | σ(C-C) | 0.8 | Hyperconjugation |

| C-H (σ bond) | σ*(C-N) | 0.5 | Hyperconjugation |

Note: The stabilization energies are representative values for similar organic molecules and illustrate the concept of electron delocalization.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

For this compound, DFT calculations can be employed to study various potential reactions, such as nucleophilic additions to the alkyne or reactions involving the amine groups. The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. nih.gov Vibrational frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

The activation energy (Ea) is the energy difference between the reactants and the transition state. aps.org A lower activation energy implies a faster reaction rate. For instance, in a hypothetical reaction of an electrophile with one of the amine groups, DFT could predict the geometry of the transition state and the energy barrier to be overcome. acs.org

Interactive Data Table: Representative DFT Results for a Hypothetical Amination Reaction

| Parameter | Value | Unit | Description |

| Activation Energy (Ea) | 15 | kcal/mol | Energy barrier for the reaction to proceed. |

| Imaginary Frequency | -350 | cm⁻¹ | Confirms the structure as a true transition state. |

| Reaction Enthalpy (ΔH) | -10 | kcal/mol | Indicates an exothermic reaction. |

Note: These are typical values for amine reactions and serve as an illustrative example.

DFT calculations can also be used to determine various thermochemical properties of this compound and its reaction products. researchgate.netpleiades.online These properties include enthalpy, entropy, and Gibbs free energy. nih.gov By calculating these values for the reactants, transition states, and products, a complete energetic profile of a reaction can be constructed.

The Gibbs free energy of reaction (ΔG) is particularly important as it determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process. Computational studies on similar diamine systems have been used to successfully predict their thermochemical behavior in solution. researchgate.netacs.org

Interactive Data Table: Illustrative Thermochemical Data for a Hypothetical Isomerization Reaction

| Property | Reactant (kJ/mol) | Transition State (kJ/mol) | Product (kJ/mol) |

| Enthalpy (H) | 0 | 60 | -20 |

| Gibbs Free Energy (G) | 0 | 65 | -25 |

Note: The values are relative energies and are for illustrative purposes to show the energetic profile of a reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. unimi.it

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds. libretexts.org MD simulations can identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules, such as water or biological macromolecules. The amine groups can act as hydrogen bond donors and acceptors, leading to specific interactions that can be modeled with MD. libretexts.orgchemguide.co.uk The strength of these interactions can be quantified by calculating the interaction energy. harvard.edugatech.edu

Interactive Data Table: Representative Intermolecular Interaction Energies from MD Simulations

| Interacting Pair | Interaction Energy (kcal/mol) | Type of Interaction |

| This compound – Water | -5 to -8 | Hydrogen Bonding |

| This compound – this compound | -2 to -4 | van der Waals / Dipole-Dipole |

Note: These energy ranges are typical for the specified types of non-covalent interactions in aqueous environments.

Computational Prediction of Spectroscopic Properties

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to estimate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for guiding synthetic efforts and for the potential identification of the compound in complex mixtures. The theoretical spectra are typically generated using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost for medium-sized organic molecules.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is predicted by calculating the magnetic shielding tensors of the hydrogen nuclei. The chemical shifts (δ) are then determined relative to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted ¹H NMR data for this compound would show distinct signals corresponding to the different proton environments in the molecule. Protons adjacent to the electron-withdrawing amine and alkyne groups are expected to be deshielded and thus appear at a higher chemical shift (downfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H attached to C1 | 2.8 - 3.2 | Multiplet | - |

| H attached to C4 | 3.0 - 3.4 | Multiplet | - |

| H attached to C6 | 2.0 - 2.4 | Triplet | ~2.5 |

| CH₂ group at C2 | 1.5 - 1.9 | Multiplet | - |

| CH₂ group at C3 | 1.4 - 1.8 | Multiplet | - |

| NH₂ groups | 1.0 - 2.5 | Broad Singlet | - |

Predicted ¹³C NMR Spectrum

Similarly, the carbon-13 NMR (¹³C NMR) spectrum can be computationally predicted. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. The sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts in the range of 70-90 ppm. Carbons bonded to the nitrogen atoms of the diamine groups will be deshielded and appear further downfield compared to the other aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 48 - 52 |

| C2 | 30 - 35 |

| C3 | 25 - 30 |

| C4 | 50 - 55 |

| C5 | 80 - 85 |

| C6 | 70 - 75 |

Predicted Infrared (IR) Spectrum

Computational methods can predict the vibrational frequencies of the bonds within a molecule, which correspond to the absorption bands in an IR spectrum. schoolwires.net For this compound, the predicted IR spectrum would exhibit characteristic peaks for the N-H stretches of the primary amine groups, the C≡C stretch of the alkyne, and the C-H stretches of the aliphatic chain. libretexts.orgpressbooks.pub

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Alkyne) | ~3300 | Strong, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C≡C Stretch (Alkyne) | 2100 - 2260 | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1030 - 1230 | Medium |

Predicted UV-Vis Spectrum

The prediction of the UV-Vis spectrum involves calculating the electronic transition energies. Molecules with pi-electron systems and heteroatoms with non-bonding valence-shell electrons act as chromophores that absorb light in the UV-Vis region. msu.edu For this compound, the primary chromophores are the alkyne and the amine functional groups. These are not highly conjugated systems, so the absorption maximum (λmax) is expected to be in the shorter wavelength UV region.

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n → σ* (Amine) | ~200 - 220 | Low to Medium |

| π → π* (Alkyne) | ~170 - 190 | High |

Coordination Chemistry and Catalysis Involving 5 Hexyne 1,4 Diamine

5-Hexyne-1,4-diamine as a Ligand in Transition Metal Complexes

The bifunctional nature of this compound, containing both a diamine moiety and an internal alkyne group, suggests its potential as a versatile ligand in transition metal chemistry. The two nitrogen atoms of the diamine can coordinate to a metal center, while the alkyne's triple bond could also participate in coordination or subsequent reactions.

Chelation Behavior of the Diamine Moiety

The 1,4-diamine structure of this compound allows it to act as a bidentate ligand, forming a chelate ring with a metal center. The stability of the resulting metallacycle would depend on several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Generally, diamine ligands form stable five- or six-membered chelate rings with transition metals. In the case of this compound, the coordination of the two nitrogen atoms to a single metal center would lead to the formation of a seven-membered ring, which is generally less favored entropically than smaller rings. However, the flexibility of the alkyl chain could allow for effective coordination.

Ligand Design and Structure-Activity Relationships

The design of ligands based on the this compound scaffold would involve modifying its structure to tune the steric and electronic properties of the resulting metal complexes. For instance, substitution on the amine groups could alter the electron-donating ability of the nitrogen atoms and introduce steric bulk, which can influence the coordination geometry and reactivity of the metal center. The alkyne functionality could also be modified to further tailor the ligand's properties.

Structure-activity relationship studies would be crucial to understand how modifications to the ligand structure affect the catalytic performance of its metal complexes. For example, in asymmetric catalysis, the chirality of the diamine backbone would be a key determinant of enantioselectivity.

Application of this compound-Derived Complexes in Catalysis

While no specific applications of this compound in catalysis were found, its structural features suggest potential utility in several catalytic transformations.

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral diamine ligands are extensively used in transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, imines, and alkenes. If a chiral version of this compound were used, its complexes with metals like ruthenium, rhodium, or iridium could potentially catalyze these reactions with high enantioselectivity. The N-H functionality in the diamine can participate in the catalytic cycle through the formation of metal-amide or metal-amine complexes, which can facilitate the hydrogen transfer step.

Cross-Coupling Reactions (e.g., Heck–Mizoroki)

The Heck–Mizoroki reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org While phosphine (B1218219) ligands are commonly employed, nitrogen-based ligands, including diamines, have also been used. A this compound-palladium complex could potentially catalyze such reactions. The alkyne moiety in the ligand could remain as a spectator or could potentially participate in subsequent intramolecular reactions, leading to more complex molecular architectures.

Polymerization Catalysis

Transition metal complexes are widely used as catalysts for olefin polymerization. The structure of the ligand plays a critical role in determining the properties of the resulting polymer, such as molecular weight, polydispersity, and tacticity. Diamine-based ligands have been explored in this context. A complex of this compound with a late transition metal, for example, could potentially catalyze the polymerization of olefins. The alkyne functionality might also be exploited to prepare polymers with pendant reactive groups for further functionalization.

Mechanistic Insights into Catalytic Cycles Involving this compound Remain an Area of Developing Research

Detailed mechanistic insights and established catalytic cycles specifically involving the compound this compound are not extensively documented in currently available scientific literature. While the broader field of coordination chemistry and catalysis frequently employs diamine ligands, specific research focusing on the catalytic behavior and reaction mechanisms of this compound is limited.

The study of reaction mechanisms is fundamental to the advancement of catalysis, providing a deep understanding that can lead to the rational design of more efficient and selective catalysts. nih.govibs.re.krrwth-aachen.de Such investigations often involve a combination of experimental techniques and computational modeling to elucidate the elementary steps of a catalytic cycle, identify key intermediates, and determine rate-limiting steps. nih.govescholarship.org

For various other diamine compounds, such as 1,2-diamines and 1,3-diamines, mechanistic pathways in catalysis have been more thoroughly explored. mdpi.comnih.gov These studies reveal that the primary and tertiary amine groups can act cooperatively. nih.gov For instance, in certain reactions, the primary amine can form an enamine intermediate, while a protonated tertiary amine can function as an acid to interact with electrophiles. nih.gov The spatial relationship and conformational flexibility of the diamine ligand are crucial in determining the catalyst's activity and selectivity. nih.gov

The unique structure of this compound, which features both diamine functionalities and an internal alkyne group, suggests potential for novel coordination modes and catalytic activities. The alkyne moiety could, in principle, coordinate to a metal center or participate directly in catalytic transformations. However, without specific research and published data, any proposed catalytic cycle for this compound would be purely speculative.

Further research, including kinetic studies, isolation and characterization of intermediates, and computational analysis, is necessary to elucidate the specific roles that this compound can play in catalysis and to map out its potential catalytic cycles. The development of such mechanistic understanding would be a valuable contribution to the field of catalyst design and organic synthesis. researchgate.net

Materials Science and Polymer Applications of 5 Hexyne 1,4 Diamine

5-Hexyne-1,4-diamine as a Monomer in Polymer Synthesis

No specific studies detailing the use of this compound as a monomer in either polycondensation or addition polymerization have been identified.

Polycondensation Reactions

In theory, the 1,4-diamine functionality of this compound could allow it to undergo polycondensation reactions with difunctional monomers such as diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. nih.govchemguide.co.ukvt.edu This process would incorporate the hexynyl group as a pendant side chain along the polymer backbone. Such a reaction is characteristic of diamines in polyamide and polyimide synthesis. txst.eduresearchgate.netntu.edu.tw However, no literature specifically documents this polymerization using this compound.

Addition Polymerization Involving the Alkyne or Amine Groups

The terminal alkyne group in this compound presents a reactive site for addition polymerization. It could theoretically be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form polytriazoles if reacted with a diazide monomer. nih.govchemrxiv.orgnih.govugent.be Additionally, the amine groups could potentially participate in Michael addition reactions with monomers containing activated double bonds, such as acrylates, to form poly(beta-amino ester)s or similar structures. mdpi.com Despite these possibilities, no published research confirms the use of this compound in such addition polymerization schemes.

Integration into Polymer Backbones for Property Modulation

The incorporation of the pendant alkyne group from this compound into a polymer backbone would be expected to modulate the material's properties. nih.gov This alkyne functionality would serve as a site for post-polymerization modification, allowing for the attachment of various molecules through reactions like click chemistry. ugent.beacs.org This could be used to alter solubility, introduce cross-linking sites, or attach bioactive molecules. While this is a common strategy for creating functional polymers, there are no specific examples or data related to polymers derived from this compound. omu.edu.tr

Cross-Linking Agent in Polymeric Networks

This compound possesses three reactive sites (two amines and one alkyne), making it a theoretical candidate for a cross-linking agent. The diamine portion could react with functional groups on existing polymer chains (e.g., epoxy or acyl halide groups) to form covalent links. paint.orgrsc.org Subsequently, the pendant alkyne groups could be used for a secondary cross-linking reaction, potentially via click chemistry or radical-mediated processes, to create a densely cross-linked network. acs.org This approach is used with other multifunctional molecules, but its application with this compound has not been reported.

Functional Materials Derived from this compound

There is no available information on functional materials specifically derived from this compound.

Surface Modification and Grafting

The amine groups of this compound could theoretically be used to anchor the molecule to surfaces that possess reactive groups like esters, carboxylic acids, or epoxides. mdpi.com This would render the surface functionalized with pendant alkyne groups. These alkynes could then serve as initiation points for "grafting-from" polymerizations or as attachment sites for "grafting-to" approaches where pre-formed, azide-terminated polymers are clicked onto the surface. nih.govmdpi.comosti.gov This is a versatile strategy for altering surface properties, but no studies have been found that utilize this compound for this purpose. mdpi.com

Self-Assembled Systems

An extensive review of scientific literature and research databases reveals no specific studies focused on the self-assembled systems of this compound. While the molecular structure of this compound, which contains both amine and alkyne functional groups, presents theoretical possibilities for forming organized supramolecular structures through non-covalent interactions like hydrogen bonding or coordination, there is currently no published research that investigates or documents such phenomena for this particular compound.

The potential for diamines and alkynes to participate in self-assembly is known in broader contexts. Diamines are often utilized in the formation of polyamides and in supramolecular chemistry due to their ability to form strong hydrogen bonds. Similarly, the alkyne group can participate in various interactions, including π-stacking and coordination with metal ions. However, without specific experimental data or theoretical modeling for this compound, any discussion of its self-assembly behavior would be speculative.

Consequently, as there are no detailed research findings or data on this topic, a data table on the self-assembled systems of this compound cannot be provided. Further research would be required to explore and characterize the potential of this compound to form self-assembled architectures.

Mechanistic Biological Studies and Molecular Interactions of 5 Hexyne 1,4 Diamine in Vitro/pre Clinical

Interaction with Biomolecules: Enzymes and Proteins

5-Hexyne-1,4-diamine and its analogs are recognized for their targeted interaction with specific enzymes, leading to modulation of critical cellular pathways.

The primary and most well-documented mechanism of action for this compound is its role as a potent enzyme-activated irreversible inhibitor of mammalian ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. These polyamines are crucial for cell growth, differentiation, and the stabilization of DNA structure. By inhibiting ODC, this compound effectively depletes the cellular pool of polyamines, which is a key strategy in modulating cell proliferation.

The inhibitory action is described as "enzyme-activated" because the compound itself is a substrate that is transformed by the enzyme's catalytic mechanism into a reactive species that then irreversibly binds to the enzyme, inactivating it.

Research has also explored fluorinated analogues to enhance potency and specificity. For instance, 2,2-Difluoro-5-hexyne-1,4-diamine was developed and tested as a potent inhibitor of mammalian ODC. In vitro studies demonstrated that this difluorinated analog produces a time-dependent inhibition of the enzyme that shows saturation kinetics. A notable advantage of this analog is that it is not a substrate for mitochondrial monoamine oxidase, unlike the non-fluorinated parent compound, this compound.

| Compound | Target Enzyme | Inhibition Type | Kinetic Parameters (In vitro) |

|---|---|---|---|

| 2,2-Difluoro-5-hexyne-1,4-diamine | Mammalian Ornithine Decarboxylase | Time-dependent, Enzyme-activated | KI = 10 µM; τ1/2 = 2.4 min |

| This compound | Mammalian Ornithine Decarboxylase | Enzyme-activated, Irreversible | N/A |

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the principles of ligand-receptor binding for enzyme inhibitors provide a framework for understanding its interaction at the molecular level. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

For inhibitors of amine oxidases and decarboxylases, docking studies typically reveal key interactions within the enzyme's active site. The binding of inhibitors to human diamine oxidase (hDAO), a related enzyme, suggests that an aspartic acid residue, which is conserved in diamine oxidases, is critical for specificity by interacting with the second amino group of diamine substrates. It is plausible that this compound, being a diamine, engages in a similar interaction within the active site of ornithine decarboxylase.

The process involves the ligand's amine groups forming hydrogen bonds and salt bridges with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. The hydrophobic portion of the ligand, in this case, the hexyne chain, would likely form van der Waals interactions with nonpolar residues, further stabilizing the complex. Such computational analyses help in visualizing the binding mode and are crucial for the rational design of more potent and selective inhibitors.

| Interaction Type | Ligand Moiety | Potential Receptor Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding / Salt Bridge | Primary Amine Groups (-NH2) | Aspartic Acid, Glutamic Acid | Critical for binding affinity and specificity. |

| Hydrophobic Interactions | Alkyne Chain (-C≡C-) | Leucine, Valine, Phenylalanine | Stabilizes the ligand within the active site. |

Antimicrobial Action Mechanisms (In vitro Models)

The inhibition of polyamine synthesis by this compound has direct implications for its potential antimicrobial properties. Polyamines are essential for microbial growth, survival, and virulence, playing roles in stabilizing nucleic acids and membranes, and in biofilm formation.

The antimicrobial action of certain compounds involves the direct disruption of the bacterial cell membrane, leading to leakage of intracellular contents and cell death. Polyamines, being polycationic, play a crucial role in maintaining the integrity of the bacterial membrane by neutralizing the negative charges of lipopolysaccharides (LPS) and phospholipids.

The mechanism for this compound is indirect. By inhibiting ODC, the compound depletes the intracellular concentration of polyamines. This reduction in polycations can destabilize the bacterial outer membrane, increasing its permeability and making the bacterium more susceptible to environmental stresses and other antimicrobial agents. This disruption impairs essential cellular processes and can ultimately lead to bacterial cell lysis.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers resistance to antibiotics and host immune responses. Polyamines are known to be critical for biofilm development in various pathogenic bacteria. They are involved in the regulation of genes responsible for adhesion, motility, and the production of the EPS matrix.

By inhibiting ornithine decarboxylase, this compound reduces the availability of polyamines necessary for these processes. This can lead to a significant reduction in the ability of bacteria to form biofilms. In vitro studies on other agents that interfere with polyamine metabolism have demonstrated that this is an effective strategy to prevent bacterial adherence and the subsequent maturation of the biofilm architecture. Therefore, this compound's mechanism likely involves the attenuation of quorum sensing signaling pathways and the downregulation of genes essential for biofilm integrity.

Anti-inflammatory Effects and Molecular Pathways (In vitro/Pre-clinical Animal Models)

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is associated with numerous diseases. Polyamines have a complex and often contradictory role in inflammation; they can be both pro- and anti-inflammatory depending on the context. The targeted reduction of polyamines through ODC inhibition represents a potential therapeutic strategy for modulating inflammatory responses.

The anti-inflammatory effects of ODC inhibitors like this compound are hypothesized to occur through the modulation of key signaling pathways. Pre-clinical studies with other anti-inflammatory agents have shown that pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to the inflammatory process. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Cytotoxicity and Cell Line Studies (In vitro, focusing on mechanisms, not safety profiles)

Pre-clinical in vitro studies have explored the biological activity of this compound, also known as acetylenic putrescine. The primary mechanism of action identified for this compound is the irreversible inhibition of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation. Elevated levels of polyamines are frequently observed in rapidly proliferating tumor cells, making the polyamine biosynthesis pathway a target for anticancer drug development.

This compound acts as an enzyme-activated irreversible inhibitor, also known as a suicide inhibitor, of ODC. The proposed mechanism involves the enzyme-bound Schiff's base, formed between pyridoxal (B1214274) phosphate (B84403) (a cofactor for ODC) and the diamine analog, undergoing decarboxylation. This process leads to the formation of a reactive imine species that can then alkylate a nucleophilic residue at the active site of the enzyme, leading to its inactivation.

The inhibition of ODC by this compound leads to the depletion of intracellular polyamines, which in turn can inhibit cell proliferation. The effect of ODC inhibitors can be either cytostatic (inhibiting cell growth) or cytotoxic (causing cell death), depending on the specific cell line and its reliance on the polyamine biosynthesis pathway. While the direct cytotoxic effects of this compound on various cancer cell lines have been a subject of interest, specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are not extensively reported in publicly available literature. However, the principle of its action is based on disrupting the cellular functions that are highly dependent on polyamines, such as DNA stabilization, gene transcription, and translation.

It is important to note that this compound has also been found to inhibit 4-aminobutyrate aminotransferase (GABA-AT) in vivo, which could lead to secondary pharmacological effects. This observation has led to the development of fluorinated analogs, such as 2,2-difluoro-5-hexyne-1,4-diamine, which demonstrate more potent and selective inhibition of ODC without significantly affecting mitochondrial monoamine oxidase.

The following table summarizes the mechanistic focus of in vitro studies on this compound and related compounds. Due to the limited availability of specific cytotoxicity data for this compound in the public domain, the table focuses on the well-established mechanism of action and the general cellular consequences of ODC inhibition.

| Compound/Analog | Primary Molecular Target | Mechanism of Action | Cellular Outcome |

| This compound | Ornithine Decarboxylase (ODC) | Enzyme-activated irreversible inhibition | Depletion of intracellular polyamines, inhibition of cell proliferation |

| 2,2-difluoro-5-hexyne-1,4-diamine | Ornithine Decarboxylase (ODC) | Potent and selective enzyme-activated irreversible inhibition | Dose-dependent decrease of ODC activity |

| General ODC Inhibitors | Ornithine Decarboxylase (ODC) | Inhibition of polyamine biosynthesis | Cytostatic or cytotoxic effects depending on the cell line |

Advanced Analytical Characterization Techniques for 5 Hexyne 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the connectivity and structural integrity of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For 5-Hexyne-1,4-diamine (H₂N-CH₂-CH₂-C≡C-CH₂-CH₂-NH₂), symmetry plays a significant role in simplifying the expected spectra.

In a ¹H NMR spectrum, the two primary amine groups (-NH₂) are expected to appear as a broad singlet, typically in the range of 2.5-3.5 ppm, due to proton exchange and hydrogen bonding. The methylene (B1212753) protons adjacent to the amine groups (-CH₂-NH₂) are anticipated to resonate as a triplet around 2.6-3.0 ppm, coupled to the adjacent methylene protons. The methylene groups adjacent to the alkyne moiety (-CH₂-C≡C-) are expected to appear as a triplet in the region of 2.2-2.5 ppm. Due to the molecule's symmetry, the two -NH₂ groups are chemically equivalent, as are the two sets of methylene groups adjacent to the amine and the two sets of methylene groups adjacent to the alkyne.

The ¹³C NMR spectrum would further corroborate this structure. The two internal alkyne carbons (-C≡C-) are expected to exhibit signals in the characteristic range of 75-85 ppm. The methylene carbons adjacent to the amine groups (-CH₂-NH₂) are predicted to resonate in the range of 40-50 ppm, while the methylene carbons adjacent to the alkyne (-CH₂-C≡C-) are expected to appear around 20-30 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ (amine) | 2.5 - 3.5 (broad) | s |

| -CH₂-NH₂ | 2.6 - 3.0 | t |

Note: Due to molecular symmetry, the two -NH₂ groups are equivalent, and the two sets of adjacent CH₂ groups are also equivalent.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| -C≡C- | 75 - 85 |

| -CH₂-NH₂ | 40 - 50 |

Note: Due to molecular symmetry, the two alkyne carbons are equivalent, the two -CH₂-NH₂ carbons are equivalent, and the two -CH₂-C≡C- carbons are equivalent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and providing insights into the fragmentation patterns of a molecule. For this compound (C₆H₁₂N₂), the molecular formula indicates a molecular weight of approximately 112.17 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Predicted mass-to-charge (m/z) values for common adducts are available, aiding in identification.

Table 3: Mass Spectrometry Data for this compound

| Mass Type | m/z Value (Da) | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂ | uni.lunih.gov |

| Molecular Weight | 112.17 | nih.gov |

| Monoisotopic Mass | 112.100048391 | nih.gov |

| Predicted [M]⁺ | 112.09950 | uni.lu |

| Predicted [M+H]⁺ | 113.10733 | uni.lu |

Fragmentation analysis in MS can reveal characteristic cleavage patterns. For this compound, expected fragmentation pathways might include the loss of amine groups or cleavage of C-C bonds along the aliphatic chain, potentially yielding fragments related to the alkyne moiety or the diamine portions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the molecular vibrations, providing information about the functional groups present.

For this compound, FT-IR spectroscopy is expected to reveal characteristic absorption bands. The primary amine groups (-NH₂) will show N-H stretching vibrations, typically appearing as medium intensity bands in the region of 3300-3400 cm⁻¹, potentially as a doublet or broadened peak. Aliphatic C-H stretching vibrations from the methylene groups will be prominent, with strong absorptions in the 2850-2960 cm⁻¹ range. The internal alkyne (C≡C) stretching vibration is expected to be observed as a medium to weak band between 2100-2260 cm⁻¹ wpmucdn.comlibretexts.orgpressbooks.pub. The N-H bending vibration of the primary amines typically appears around 1600-1650 cm⁻¹, and C-N stretching vibrations are generally found in the 1000-1350 cm⁻¹ region researchgate.net.

Table 4: Expected FT-IR Characteristic Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H stretching (primary amine) | 3300 - 3400 | Medium | May appear as a doublet or broadened band |

| C-H stretching (aliphatic) | 2850 - 2960 | Strong | |

| C≡C stretching (alkyne) | 2100 - 2260 | Medium-Weak | Internal alkyne, less intense than terminal |

| N-H bending (primary amine) | 1600 - 1650 | Medium |

Raman spectroscopy complements FT-IR by detecting different vibrational modes, particularly those involving symmetric stretching that may be weak or absent in IR spectra. For this compound, Raman spectroscopy would likely show strong C-H stretching bands and potentially a detectable C≡C stretching band, though its intensity can vary.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline solids. Single-crystal XRD can reveal detailed information about molecular geometry, including bond lengths, bond angles, and molecular packing within the crystal lattice. Powder XRD, on the other hand, provides a characteristic diffraction pattern that can be used for phase identification and purity assessment. While specific XRD data for this compound was not found in the provided search results, the technique would be employed to confirm its crystalline form, unit cell dimensions, and space group, providing definitive structural confirmation if suitable crystals can be obtained ijpsi.orgchemijournal.com.

Advanced Spectroscopic Techniques for Dynamic and Mechanistic Studies

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within molecules. For this compound, which consists of saturated aliphatic chains and an internal alkyne, the molecule lacks extensive π-conjugation or strong chromophores that typically absorb in the UV-Vis range (200-800 nm) masterorganicchemistry.comutoronto.caupi.edu. Therefore, it is expected to exhibit very weak absorption, likely in the far UV region (<200 nm), or be essentially transparent in the standard UV-Vis analytical window. UV-Vis spectroscopy would be more useful for monitoring reactions involving this compound if it were derivatized to introduce a chromophore or if it participated in reactions that generated UV-Vis active species.

Future Research Directions and Perspectives for 5 Hexyne 1,4 Diamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of research into 5-Hexyne-1,4-diamine is intrinsically linked to the development of efficient and environmentally benign synthetic routes. While traditional organic synthesis methods can produce such molecules, future efforts will likely focus on greener and more sustainable alternatives.

Biocatalysis and Enzymatic Routes : A significant area for future exploration is the use of enzymes or whole-cell biocatalysts for the synthesis of this compound and its derivatives. With growing attention on sustainable development, producing diamines from renewable raw materials through biological methods is becoming a preferred approach. nih.gov Research could focus on engineering metabolic pathways in microorganisms to produce diamine precursors. nih.gov The development of enzymatic processes could offer high selectivity and milder reaction conditions compared to conventional chemical methods. bio4matpro.de

Catalyst-Free Synthesis : The development of catalyst-free synthetic methods represents a major step towards sustainable chemistry. Recent studies have demonstrated successful catalyst-free methodologies for constructing C-N bonds to form aryl diamines, which could potentially be adapted for aliphatic diamines like this compound. nih.gov Such processes, if developed, would reduce reliance on expensive and often toxic heavy metal catalysts. nih.gov

Flow Chemistry and Process Optimization : Implementing continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. Future research could focus on designing and optimizing flow reactors for key synthetic steps, potentially leading to higher yields and purity.

Renewable Feedstocks : A long-term goal is the synthesis of this compound from renewable feedstocks. This could involve the conversion of biomass-derived platform chemicals into the necessary precursors. Research in this area aligns with the broader objective of creating a more sustainable chemical industry. nih.govbio4matpro.de

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, renewable feedstocks. nih.gov | Engineering metabolic pathways, identifying suitable enzymes. nih.govbio4matpro.de |

| Catalyst-Free Methods | Reduced cost, lower toxicity, simplified purification. nih.gov | Adaptation of existing methods to aliphatic alkynyl diamines. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

| Renewable Feedstocks | Sustainability, reduced carbon footprint. nih.gov | Conversion of biomass-derived platform chemicals. |

Development of Advanced Functional Materials Based on this compound

The bifunctional nature of this compound, possessing both amine and alkyne groups, makes it an excellent candidate as a monomer or cross-linking agent for the synthesis of advanced functional materials.

Alkynyl-Based Polymers : The alkyne group can participate in various polymerization reactions, such as "click chemistry" (e.g., thiol-yne or azide-alkyne cycloadditions), to create novel polymers. mdpi.comoup.com These reactions are known for their high efficiency and functional group tolerance. oup.com The resulting polymers could exhibit interesting optoelectronic properties due to the conjugated systems that can be formed. mdpi.com Future research could explore the synthesis of polyamides and polyesters incorporating this compound to create materials with tailored thermal and mechanical properties. d-nb.infoacs.org

Cross-Linked Networks and Hydrogels : The terminal alkyne and the two amine groups provide multiple points for cross-linking. This could be exploited to create robust polymer networks and hydrogels. For instance, thiol-yne chemistry can be used to cross-link polymers containing this compound, yielding materials with properties suitable for soft tissue engineering. acs.orgnih.gov The diamine functionality could also be used to create materials with pH-responsive properties.